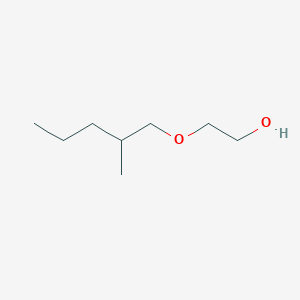
2-(2-methylpentoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpentoxy)ethanol is an organic compound with the molecular formula C8H18O2. It is a type of ether alcohol, characterized by the presence of an ether group (-O-) and a hydroxyl group (-OH) in its structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpentoxy)ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide under basic conditions. The reaction can be represented as follows:
2-methylpentanol+ethylene oxide→Ethanol, 2-((2-methylpentyl)oxy)-
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure range of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where 2-methylpentanol and ethylene oxide are fed into a reactor containing a basic catalyst. The reaction mixture is then heated to the desired temperature and pressure to facilitate the reaction. The product is subsequently purified through distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpentoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (-C=O), resulting in the formation of aldehydes or ketones.
Reduction: The compound can undergo reduction reactions where the ether group (-O-) can be reduced to form alcohols.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups such as halogens, resulting in the formation of halogenated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Applications De Recherche Scientifique
2-(2-methylpentoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a solvent for biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-methylpentoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also interact with biological membranes, altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-(2-methylpentoxy)ethanol can be compared with other similar compounds such as:
Ethanol, 2-((2-ethylhexyl)oxy)-: This compound has a similar structure but with a longer alkyl chain, resulting in different physical and chemical properties.
Ethanol, 2-((2-propylheptyl)oxy)-: This compound also has a similar structure but with a different alkyl chain, leading to variations in its reactivity and applications.
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which influence its solubility, reactivity, and applications in various fields.
Propriétés
Numéro CAS |
10137-96-9 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-(2-methylpentoxy)ethanol |
InChI |
InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
KYOBHZJMEUPABN-UHFFFAOYSA-N |
SMILES |
CCCC(C)COCCO |
SMILES canonique |
CCCC(C)COCCO |
Synonymes |
2-[(2-Methylpentyl)oxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















